Malate

Übersicht

Beschreibung

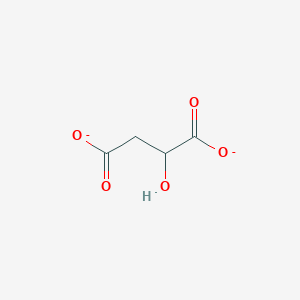

Malate, also known as 2-hydroxybutanedioic acid, is a dicarboxylic acid that plays a crucial role in the citric acid cycle, which is a key metabolic pathway in all aerobic organisms. It is naturally found in many fruits, especially apples, and contributes to their sour taste. This compound exists in two stereoisomeric forms: L-malate and D-malate, with L-malate being the naturally occurring form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biocatalysis: One of the primary methods for producing L-malate is through the enzymatic transformation of fumarate to L-malate.

Microbial Fermentation: Another method involves the use of genetically engineered microorganisms to convert substrates like glucose into L-malate.

Chemical Synthesis: L-malate can also be synthesized chemically by the hydration of maleic acid or fumaric acid.

Industrial Production Methods

Industrial production of L-malate often employs microbial fermentation due to its cost-effectiveness and sustainability. The process involves the use of industrially relevant strains of microorganisms that are engineered to enhance malate production. The fermentation is carried out in large bioreactors with continuous monitoring and optimization of conditions to maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

Reduction: This compound can be reduced to succinate in the glyoxylate cycle, a variation of the citric acid cycle.

Common Reagents and Conditions

Oxidation: Requires this compound dehydrogenase and NAD+ as a cofactor.

Reduction: Involves enzymes like this compound synthase and specific cofactors.

Substitution: Typically requires acidic or basic conditions and specific catalysts depending on the desired product

Major Products

Oxaloacetate: Formed from the oxidation of this compound.

Succinate: Produced from the reduction of this compound.

This compound Esters: Result from substitution reactions involving this compound

Wissenschaftliche Forschungsanwendungen

Malate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of various organic compounds.

Biology: Plays a critical role in cellular respiration and energy production.

Medicine: this compound derivatives, such as citrulline this compound, are used to enhance exercise performance and reduce muscle fatigue.

Industry: Used as an acidulant and flavor enhancer in the food and beverage industry.

Wirkmechanismus

Malate exerts its effects primarily through its role in the citric acid cycle. It is converted to oxaloacetate by this compound dehydrogenase, which is a key step in the cycle that generates energy in the form of adenosine triphosphate (ATP). This compound also acts as a carbon source for the synthesis of other important biomolecules and plays a role in the regulation of cellular pH .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Succinic Acid: Another dicarboxylic acid involved in the citric acid cycle.

Fumaric Acid: An intermediate in the citric acid cycle that is converted to malate.

Tartaric Acid: A dicarboxylic acid similar in structure to this compound but with different functional properties

Uniqueness of this compound

This compound is unique due to its dual role in both the citric acid cycle and the glyoxylate cycle. It serves as a key intermediate in energy production and metabolic regulation. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in both biological and industrial applications .

Biologische Aktivität

Malate, a dicarboxylic organic acid, plays significant roles in various biological processes across different organisms. Its biological activity is particularly notable in metabolic pathways, cellular signaling, and plant physiology. This article delves into the multifaceted biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily involved in the tricarboxylic acid (TCA) cycle and serves as a crucial intermediate in several metabolic pathways. It is synthesized from oxaloacetate and is converted back to oxaloacetate by this compound dehydrogenase. The compound is found abundantly in fruits and vegetables and is integral to both plant and microbial metabolism.

Key Functions of this compound

- Metabolic Regulation : this compound acts as a substrate in the TCA cycle, influencing energy production.

- pH Regulation : In plants, this compound contributes to the regulation of cellular pH and ion balance.

- Carbon Source : Certain bacteria utilize this compound as a primary carbon source, adapting their metabolic pathways accordingly.

1. This compound's Role in Plant Metabolism

Research indicates that this compound significantly impacts mitochondrial function and metabolic flux in plants. A study on the pyruvate dehydrogenase complex (PDC) revealed that this compound enhances PDC activity in isolated mitochondria from pea and barley leaves, suggesting its role in energy metabolism under varying conditions .

Table 1: Effects of this compound on PDC Activity

| Concentration of this compound (mM) | PDC Activity (Fold Increase) |

|---|---|

| 0.1 | 1.5 |

| 0.5 | 2.0 |

| 1.0 | Saturated |

2. Microbial Utilization of this compound

In the bacterium Laribacter hongkongensis, this compound serves as a preferred carbon source, inhibiting alternative carbon source utilization while enhancing central metabolic pathways . RNA-sequencing analyses demonstrated that this compound supplementation affects gene expression related to nitrogen metabolism and respiratory functions.

Case Study: Growth Kinetics

A study assessing growth kinetics found that L. hongkongensis exhibited increased growth rates when cultured with this compound compared to other carbon sources:

- Growth Rate with this compound : OD600 = 0.8 after 12 hours

- Growth Rate without this compound : OD600 = 0.5 after 12 hours

3. Impact on Fruit Development

This compound accumulation has been linked to starch metabolism and ripening processes in fruits such as tomatoes and apples. In transgenic apple studies, overexpression of this compound dehydrogenase genes resulted in increased this compound levels, enhancing sucrose synthesis during fruit development .

Table 2: Metabolic Changes in Transgenic Apples

| Gene Overexpression | This compound Concentration (mg/g) | Sucrose Concentration (mg/g) |

|---|---|---|

| MdcyMDH1 | 15 | 25 |

| Control | 8 | 15 |

Enzymatic Activity

This compound participates in various enzymatic reactions:

- This compound Dehydrogenase : Catalyzes the interconversion between this compound and oxaloacetate, crucial for maintaining redox balance within mitochondria .

- Malic Enzyme : Converts this compound to pyruvate while producing NADPH, which is vital for biosynthetic processes.

Cellular Signaling

This compound influences cellular signaling pathways by modulating pH levels and acting as a signaling molecule that can affect gene expression related to stress responses .

Eigenschaften

IUPAC Name |

2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933521 | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-61-1 | |

| Record name | DL-Malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, ion(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.